1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine nucleosides are compounds comprising a pyrimidine base attached to a ribosyl or deoxyribosyl moiety . This compound is structurally related to uridine, a nucleoside that plays a crucial role in the metabolism of carbohydrates.
Preparation Methods
The synthesis of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine base and the ribose sugar.
Glycosylation: The ribose sugar is glycosylated with the pyrimidine base under acidic conditions to form the nucleoside.
Hydroxylation: The hydroxyl groups are introduced through hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form deoxy derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions to yield the pyrimidine base and ribose sugar.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of nucleic acid analogs and other biologically active compounds.
Biology: The compound is studied for its role in cellular metabolism and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in antiviral and anticancer therapies due to its structural similarity to nucleosides involved in DNA and RNA synthesis.
Mechanism of Action
The mechanism of action of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione involves its incorporation into nucleic acids. The compound can be phosphorylated by cellular kinases to form nucleotide triphosphates, which are then incorporated into DNA or RNA by polymerases. This incorporation can disrupt normal nucleic acid synthesis and function, leading to antiviral or anticancer effects .
Comparison with Similar Compounds
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione is similar to other pyrimidine nucleosides such as uridine, cytidine, and thymidine. its unique structure, including the presence of the 2-hydroxyethyl group, distinguishes it from these compounds and may confer specific biological activities .
Similar Compounds
Uridine: A pyrimidine nucleoside involved in carbohydrate metabolism.
Cytidine: A nucleoside that is a component of RNA.
Thymidine: A nucleoside that is a component of DNA.
Properties
Molecular Formula |
C11H16N2O7 |
---|---|
Molecular Weight |
288.25 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O7/c14-2-1-5-3-13(11(19)12-9(5)18)10-8(17)7(16)6(4-15)20-10/h3,6-8,10,14-17H,1-2,4H2,(H,12,18,19)/t6-,7?,8+,10-/m1/s1 |
InChI Key |
OSEOKIRHVJGJJM-LCFZEIEZSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)CCO |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.